1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride

CAS No.: 1303890-54-1

Cat. No.: VC3048638

Molecular Formula: C14H19Cl2N3

Molecular Weight: 300.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1303890-54-1 |

|---|---|

| Molecular Formula | C14H19Cl2N3 |

| Molecular Weight | 300.2 g/mol |

| IUPAC Name | 1-(5-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C14H17N3.2ClH/c15-14(8-4-5-9-14)13-16-10-12(17-13)11-6-2-1-3-7-11;;/h1-3,6-7,10H,4-5,8-9,15H2,(H,16,17);2*1H |

| Standard InChI Key | RNDLSZRDASTKBZ-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)(C2=NC=C(N2)C3=CC=CC=C3)N.Cl.Cl |

| Canonical SMILES | C1CCC(C1)(C2=NC=C(N2)C3=CC=CC=C3)N.Cl.Cl |

Introduction

Chemical Identity and Structure

Basic Identification

1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride is an imidazole derivative with documented chemical identification parameters. The compound is registered with CAS number 1303890-54-1 and is available primarily for research purposes . This chemical entity is also identified in databases with the PubChem CID 50988398 and MDL Number MFCD18089507, facilitating its tracking across chemical repositories and literature databases .

Structural Representation

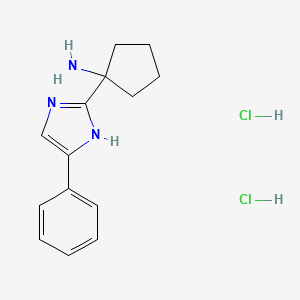

The compound features a central imidazole ring with a phenyl substituent at the 4-position and a cyclopentylamine moiety at the 2-position. The dihydrochloride salt formation occurs at the basic nitrogen centers, which impacts both the physical properties and potential biological activity of the compound. The molecular structure can be represented through various notations as shown in Table 1.

Table 1: Structural Representation Parameters

| Representation Type | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉Cl₂N₃ |

| IUPAC Name | 1-(5-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine; dihydrochloride |

| SMILES Notation | C1CCC(C1)(C2=NC=C(N2)C3=CC=CC=C3)N.Cl.Cl |

| Standard InChI | InChI=1S/C14H17N3.2ClH/c15-14(8-4-5-9-14)13-16-10-12(17-13)11-6-2-1-3-7-11;;/h1-3,6-7,10H,4-5,8-9,15H2,(H,16,17);2*1H |

| InChI Key | RNDLSZRDASTKBZ-UHFFFAOYSA-N |

Source: Compiled from available chemical database information

Physical and Chemical Properties

Molecular Characteristics

The physical and chemical properties of 1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride provide essential information for researchers interested in working with this compound. Its molecular weight of 300.23 g/mol places it in a range considered favorable for drug-like compounds according to Lipinski's rule of five, though comprehensive absorption, distribution, metabolism, and excretion (ADME) data would be needed to fully evaluate its pharmaceutical potential .

Physical State and Stability

As documented in chemical repositories, this compound typically appears as a powder at standard temperature and pressure . The formation of a dihydrochloride salt is significant as it typically enhances water solubility compared to the free base form, which is an important consideration for biological testing and formulation development. The compound is recommended for storage at room temperature, suggesting reasonable stability under standard laboratory conditions .

Synthesis and Preparation

Purification Considerations

Purification of the final compound would typically involve recrystallization techniques, potentially using solvent systems that account for the salt formation. Chromatographic methods might also be employed for achieving analytical purity requirements. The formation of the dihydrochloride salt is often a purification strategy itself, as it can facilitate the isolation of the compound from reaction mixtures by precipitation.

Research Status and Knowledge Gaps

Comparative Analysis with Related Compounds

While specific studies on 1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride are scarce, insights may be gained by examining structurally related compounds. For instance, compounds like (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine share the phenyl-imidazole core structure but differ in the substituent attached to the 2-position of the imidazole ring . These structural relatives may provide clues about potential activity patterns, though direct extrapolation should be approached with caution.

Table 2: Comparison with Structurally Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride | C₁₄H₁₉Cl₂N₃ | 300.23 g/mol | Cyclopentyl group at position 2 |

| (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine | C₁₁H₁₃N₃ | 187.24 g/mol | Ethyl group at position 2 |

| 1-(4-phenyl-1H-imidazol-2-yl)ethanamine | C₁₁H₁₃N₃ | 187.24 g/mol | Ethyl group without stereochemistry |

Source: Compiled from available data on related compounds

Future Research Directions

Methodological Considerations

Future studies would benefit from systematic approaches combining computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, with experimental validation through biological assays. The integration of these approaches could accelerate the identification of potential applications for this compound and guide the design of more targeted derivatives with enhanced properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume